![molecular formula C19H28N6O3 B2572603 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-72-6](/img/structure/B2572603.png)
3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
BenchChem offers high-quality 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research
Research on related compounds, such as theophylline derivatives, has shown their effectiveness as bronchodilators and anti-allergic compounds in both animal and clinical studies. For instance, a study evaluating the effectiveness of a theophylline derivative in blocking exercise-induced bronchospasm in asthmatic patients demonstrated its potential as a bronchodilator, improving asthma disability scores and increasing FEV1 (Cho Yw et al., 1981)[https://consensus.app/papers/doubleblind-placebocontrolled-evaluation-yw/13dcee63372b5c459796ab6f1ee085ac/?utm_source=chatgpt].
Biochemical Research
Research into the biochemical mechanisms and effects of compounds on cellular and molecular levels is crucial. For example, mycophenolate mofetil, a morpholinoethyl ester prodrug of mycophenolic acid, has been studied for its immunosuppressive properties. It acts as an uncompetitive reversible inhibitor of inosine monophosphate dehydrogenase, critical in the de novo synthesis of purine nucleotides, showing efficacy in reducing the incidence of acute rejection in organ transplant recipients (A. Bardsley-Elliot et al., 1999)[https://consensus.app/papers/mycophenolate-mofetil-bardsleyelliot/309f20c6f1c05a17a0538824fd565fa3/?utm_source=chatgpt].
Metabolic and Microbial Interactions
Understanding the metabolic pathways and microbial interactions of compounds can inform their therapeutic and clinical applications. For instance, the identification of imidazole propionate, a microbially produced metabolite from histidine, highlights the interplay between diet, gut microbiota, and metabolic diseases such as type 2 diabetes (A. Koh et al., 2018)[https://consensus.app/papers/microbially-produced-imidazole-propionate-impairs-koh/c6b5a55a0fd654d29f1debd4a50f84a7/?utm_source=chatgpt]. This research suggests that microbial metabolites can influence disease pathogenesis through mechanisms such as impairing insulin signaling.
Genetic Disorders and Enzymatic Deficiencies
Investigations into genetic disorders and enzymatic deficiencies have revealed the importance of purine biosynthesis in human health. For example, AICA-ribosiduria, caused by mutations in the ATIC gene, leads to excessive excretion of AICA-riboside and significant neurological defects. This highlights the critical role of enzymes in purine biosynthesis and the potential for compounds that interact with these pathways to influence health outcomes (S. Marie et al., 2004)[https://consensus.app/papers/aicaribosiduria-novel-neurologically-devastating-error-marie/88c28a3c048d5025865cbc4e05aa6f6b/?utm_source=chatgpt].
properties
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-13(2)11-25-17(26)15-16(21(4)19(25)27)20-18-23(14(3)12-24(15)18)6-5-22-7-9-28-10-8-22/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJFXKCHZKVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-(2-methylpropyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

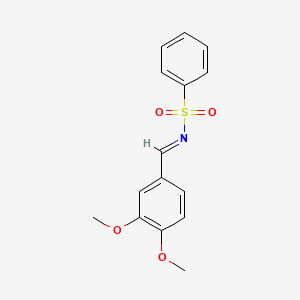
![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)
![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)
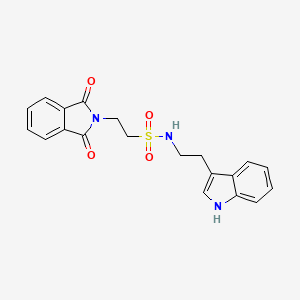
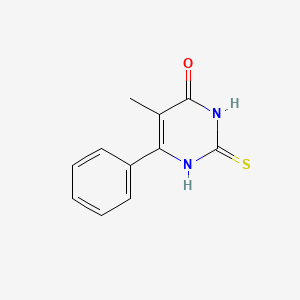
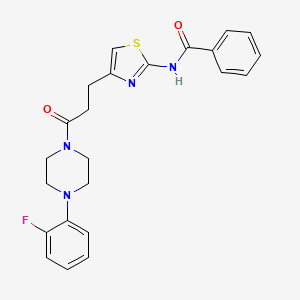
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)
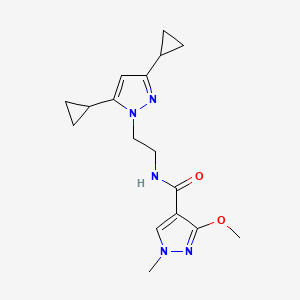
![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)
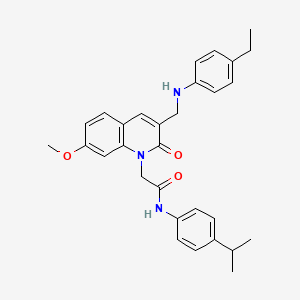
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)